9-Ethynyl-9-fluorenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-ethynylfluoren-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c1-2-15(16)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h1,3-10,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZVVJGCZZAWBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(C2=CC=CC=C2C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333823 | |
| Record name | 9-Ethynyl-9-fluorenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13461-74-0 | |
| Record name | 9-Ethynyl-9-fluorenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Mechanistic Investigations of 9 Ethynyl 9 Fluorenol
Chemo- and Regioselective Synthetic Pathways to 9-Ethynyl-9-fluorenol
Precise control over chemical reactions to selectively target specific functional groups and positions is paramount in synthesizing this compound and its derivatives.
While the Sonogashira coupling is a cornerstone of carbon-carbon bond formation, particularly for creating arylalkynes, its primary application concerning this compound is not in the initial synthesis of the core structure but rather in its subsequent derivatization. wikipedia.orgorganic-chemistry.org The reaction, which couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst, is exceptionally useful for extending the π-conjugated system of the molecule. wikipedia.orglibretexts.orgyoutube.com
For instance, derivatives of this compound can be coupled with various aryl halides to synthesize complex, light-emitting molecules with potential applications in optoelectronics. researchgate.netacs.org Researchers have successfully used Pd/Cu-catalyzed Sonogashira reactions to link fluorophores like pyrene (B120774) and carbazole (B46965) to the ethynyl (B1212043) group of fluorene (B118485) derivatives, creating materials with high quantum yields. researchgate.net The reaction conditions are typically mild, often conducted at room temperature with an amine base that also serves as a solvent. wikipedia.org
The most direct and widely employed method for synthesizing this compound is the nucleophilic addition of an ethynyl anion equivalent to the electrophilic carbonyl carbon of 9-fluorenone (B1672902) or its substituted derivatives. This approach leverages organometallic reagents to achieve high regioselectivity at the C-9 position.
A common procedure involves the in-situ generation of lithium acetylide. acs.org Typically, a protected alkyne such as trimethylsilylacetylene (B32187) is treated with a strong organolithium base, like n-butyllithium (n-BuLi), in an ethereal solvent at low temperatures. acs.orgacs.org The resulting lithium trimethylsilylacetylide is then added to a solution of 9-fluorenone. acs.org The initial product is the silyl-protected alcohol, which upon deprotection (e.g., with a fluoride (B91410) source or base), yields the final this compound. acs.orgmdpi.com The synthesis of related structures, such as 2,7-dibromo-9-ethynyl-9-fluorenol, also follows this fundamental pathway. tandfonline.com
The table below summarizes representative examples of this organometallic approach.
| Precursor | Organometallic Reagent | Deprotection/Workup | Product | Yield | Reference |
| 9-Fluorenone | Lithium trimethylsilylacetylide | Basic workup | 9-((Trimethylsilyl)ethynyl)-9-fluorenol | 87% | acs.org |
| 9-Fluorenone | Ethynylmagnesium bromide | Acidic workup | This compound | - | |
| 2,7-Dibromo-9-fluorenone | Lithium trimethylsilylacetylide | - | 2,7-Dibromo-9-trimethylsilylethynyl-9-fluorenol | - | tandfonline.com |
The C-9 position of the fluorene ring is acidic and readily deprotonated, making it a prime site for C-C bond formation through alkylation. A variety of methods exist for the 9-monoalkylation of fluorene, often utilizing base-catalyzed reactions with alcohols or alkyl halides. sci-hub.seresearchgate.netresearchgate.net For example, potassium tert-butoxide (t-BuOK) can catalyze the dehydrative C-alkylation of fluorene with primary and secondary alcohols, providing a green route to 9-monoalkylfluorene derivatives. researchgate.netresearchgate.net
However, these methods typically start from 9H-fluorene and introduce saturated alkyl groups. The direct introduction of an ethynyl group via a reductive alkylation pathway is not a standard or commonly reported method for the synthesis of this compound. The predominant synthetic strategy remains the organometallic addition to the 9-fluorenone carbonyl, which directly establishes the required tertiary propargylic alcohol functionality.
The parent this compound molecule is achiral. However, the synthesis of chiral derivatives can be envisioned through several strategies, although specific examples in the literature are not abundant. Stereoselectivity could be introduced by using a fluorene core that is already chiral due to its substitution pattern.
Alternatively, asymmetric synthesis could be employed during the key ethynylation step. The use of a chiral catalyst or a stoichiometric chiral ligand during the organometallic addition to 9-fluorenone could, in principle, lead to an enantiomerically enriched product if the resulting fluorenol is chiral. While the general principles of stereoselective synthesis are well-established, their specific application to create chiral derivatives of this compound is a specialized area that remains less explored. nih.gov
Reaction Mechanisms Governing this compound Transformations
The reactivity of this compound is dominated by its nature as a propargylic alcohol. researchgate.net Under appropriate conditions, particularly acidic catalysis, it readily forms reactive intermediates that can undergo a variety of transformations.
A key mechanistic feature in the chemistry of this compound and its derivatives is the formation of a propargylic carbocation upon protonation of the hydroxyl group and subsequent loss of water. thieme-connect.de This cation is significantly stabilized by resonance, with the positive charge delocalized over the fluorenyl system and the adjacent alkyne.
The resonance stabilization leads to two principal canonical forms: a propargylic cation and an allenyl cation. The reactivity of this intermediate is diverse. For example, protonation of 9-(ferrocenylethynyl)fluoren-9-ol can lead to a Meyer-Schuster rearrangement, yielding a conjugated enone. researchgate.net In other cases, reactions of substituted 9-ethynyl-9-fluorenols are proposed to proceed through allene (B1206475) carbocation intermediates, which then react with nucleophiles to afford highly functionalized fluorene derivatives. thieme-connect.de
Furthermore, the ethynyl group can be complexed to transition metals, such as cobalt, forming tetrahedral dicobalt clusters. acs.org Protonation of these metal-complexed alcohols generates highly stabilized propargyl cations, where the positive charge is stabilized by the organometallic fragment. acs.orgresearchgate.net These stable cationic species can be isolated and studied, providing insight into the structure and reactivity of these important intermediates. acs.org The reaction of these stabilized cations with nucleophiles is known as the Nicholas reaction. researchgate.net
Single-Electron Transfer Processes Involving Fluorenol Moieties
Single-electron transfer (SET) is a fundamental process in chemistry where an electron is transferred from one chemical entity to another. In the context of fluorenol moieties, SET processes have been identified as key steps in various chemical transformations. Recent research has demonstrated that the deprotonated form of fluorene can act as a radical initiator under photochemical conditions, facilitating C-C cross-coupling reactions through a photoinduced electron transfer mechanism. rsc.org This process involves the generation of radical ion pairs, which are crucial intermediates in these reactions. rsc.orgacs.org
The formation of radical ion pairs in Frustrated Lewis Pair (FLP) systems, which can involve fluorene-like structures, can occur through either thermal or photoinduced SET. nih.gov The mechanism is dictated by the redox potentials of the donor and acceptor molecules. nih.gov For a thermal SET to be observable, the energy of the radical pair should not be significantly higher than the ground state. nih.gov In photoinduced SET, light irradiation provides the necessary energy to overcome the activation barrier for electron transfer. acs.orgnih.gov Techniques such as cyclic voltammetry (CV), density functional theory (DFT) calculations, and UV-vis spectroscopy are employed to predict and characterize these SET events. nih.gov
The efficiency of SET involving fluorene derivatives is highlighted by their application in a variety of C-C cross-coupling reactions with substrates like benzene, pyrrole, and thiophene. rsc.org The fluorene moiety, in its deprotonated state, initiates a radical amplifying network, offering multiple pathways for electron transfer rather than a single initiation step. rsc.org This versatility underscores the importance of understanding and controlling SET processes in fluorenol-containing systems for synthetic applications.
Cycloaddition Reactions and Their Application to this compound Derivatives
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The ethynyl group in this compound makes it a prime candidate for various cycloaddition reactions, enabling the synthesis of complex molecular architectures.
One of the most prominent examples is the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," where the terminal alkyne of this compound reacts with an azide (B81097) to form a stable 1,2,3-triazole ring. chemie-brunschwig.ch This reaction is highly efficient, proceeds in high yields, and generates minimal byproducts, making it ideal for creating large compound libraries and for bioconjugation applications. chemie-brunschwig.ch
Beyond the classic click reaction, this compound and its derivatives can participate in other cycloaddition pathways. For instance, intramolecular [2+2] cycloadditions have been observed in related systems, leading to the formation of cyclobutylidene rings. acs.org Additionally, fulvenes, which share structural similarities with the fluorene core, are known to undergo a variety of intramolecular cycloadditions, including [6+2] and [8+6] cycloadditions, depending on the substituents and reaction conditions. beilstein-journals.org The versatility of the fluorene system is further demonstrated by its use in Diels-Alder [4+2] cycloadditions of conjugated enynes to construct polycyclic aromatic compounds. acs.org
These cycloaddition strategies provide a means to rigidly connect the this compound unit to other molecular fragments, influencing the electronic and photophysical properties of the resulting materials. The ability to form diverse ring systems through these reactions opens up avenues for creating novel functional materials with tailored properties.
Oxidative Cyclodehydrogenation and Related Aromatization Processes
Oxidative cyclodehydrogenation is a key synthetic strategy for creating large, planar polycyclic aromatic hydrocarbons (PAHs) from appropriate precursors. researchgate.net This process involves the intramolecular formation of new carbon-carbon bonds accompanied by the loss of hydrogen, leading to extended aromatic systems. While direct oxidative cyclodehydrogenation of this compound itself is not the primary focus, the fluorene core is a common building block in precursors designed for such transformations.
For example, oligophenylene precursors containing fluorene units can be subjected to oxidative cyclodehydrogenation to yield large PAHs, which are essentially small fragments of graphene. researchgate.net These reactions are often carried out under mild conditions and can lead to the formation of complex, well-defined aromatic structures. researchgate.net In some instances, these reactions can be highly selective, leading to the formation of unique polycyclic systems containing five- and seven-membered rings, as seen in the oxidative cyclodehydrogenation of tri(1-naphthyl)amine. nih.gov
The mechanism of these reactions can be complex and may proceed through dicationic intermediates under kinetic control. nih.gov The final structure of the product is often influenced by the design of the molecular precursor, where rearrangements such as aryl migration can occur. researchgate.net The ability to create large, planar aromatic systems through these methods is crucial for the development of new organic electronic materials.
Derivatization Strategies of this compound for Research Applications
The functionalization of this compound is a key strategy to tailor its properties for specific research applications, ranging from materials science to chemical biology. The presence of the hydroxyl and ethynyl groups provides two reactive sites for a wide array of chemical modifications.
Strategies for Incorporating this compound into Macromolecular Structures
The incorporation of this compound into polymers is a promising approach to develop new functional materials with unique optical and electronic properties. The polymerization of this compound itself can lead to polyacetylene derivatives with a conjugated backbone. tandfonline.comresearchgate.net
Several methods have been employed for this purpose:
Transition Metal-Catalyzed Polymerization: Catalysts based on rhodium, palladium, and molybdenum have been shown to effectively polymerize this compound (also referred to as 9-ethynyl-9-hydroxyfluorene). tandfonline.comresearchgate.net For instance, [(nbd)RhCl]2 has been used to synthesize poly(this compound) in a homogeneous manner, yielding a soluble polymer with a conjugated backbone. tandfonline.com Similarly, MoCl5-based catalysts have shown high catalytic activity for this polymerization. researchgate.net
Click Chemistry: The ethynyl group of this compound is readily amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This allows for the grafting of this compound onto polymer backbones containing azide functionalities. researchgate.net This "grafting-to" approach provides excellent control over the structure of the final copolymer. researchgate.net
The resulting polymers often exhibit interesting photoluminescence properties and have potential applications in light-emitting devices and chemical sensors. tandfonline.comresearchgate.net The properties of these polymers can be fine-tuned by copolymerization with other monomers or by post-polymerization modification of the hydroxyl group.
Table 1: Polymerization of this compound
| Catalyst | Polymer Yield (%) | Resulting Polymer | Key Properties |
| [(nbd)RhCl]2 | 73 | Poly(this compound) | Soluble, conjugated backbone, photoluminescent tandfonline.com |
| (NBD)PdCl2 | 85 | Poly(9-ethynyl-9-hydroxyfluorene) | Soluble, conjugated backbone researchgate.net |
| MoCl5-based catalysts | High activity | Poly(9-ethynyl-9-hydroxyfluorene) | - researchgate.net |
| WCl6-based catalysts | Low activity | Poly(9-ethynyl-9-hydroxyfluorene) | - researchgate.net |
Surface Functionalization and Photo-Click Chemistry Applications
The ability to attach this compound to surfaces is crucial for the development of functional materials for applications such as sensors, electronic devices, and biocompatible coatings. The ethynyl group is particularly well-suited for surface modification via "click" chemistry.
Surface Functionalization: Cellulose nanofibrils, for example, have been functionalized to modulate their properties. nih.gov While not directly involving this compound, these studies highlight the importance of surface chemistry in determining the behavior of materials. nih.gov The principles of surface functionalization can be readily applied to attach this compound to various substrates. For instance, surfaces modified with azide groups can be reacted with this compound via CuAAC to create a stable, covalently attached layer.
Photo-Click Chemistry: Photo-click chemistry combines the spatiotemporal control of light with the efficiency and selectivity of click reactions. nih.gov This allows for the precise patterning of surfaces and the fabrication of complex micro- and nanostructures. The ethynyl group of this compound can be utilized in various photoclick reactions, including:
Photomediated Azide-Alkyne Cycloadditions: Light can be used to generate the catalytic Cu(I) species in situ, providing spatial and temporal control over the click reaction. nih.gov
Thiol-yne Reactions: The reaction between a thiol and the alkyne of this compound can be initiated by light, leading to the formation of a vinyl sulfide. This reaction is another example of a photo-click process that can be used for surface modification and polymer network formation. acs.org
These photo-click strategies enable the creation of patterned surfaces with specific chemical functionalities derived from this compound, opening up possibilities in areas like biosensors, microarrays, and smart materials.
Tailoring Spectroscopic and Electronic Properties through Derivatization
The spectroscopic and electronic properties of this compound can be systematically tuned through chemical derivatization. This allows for the design of molecules with specific absorption, emission, and charge-transport characteristics for applications in organic electronics and photonics.
Spectroscopic Properties: The photoluminescence quantum yield of fluorene derivatives can be significantly influenced by the nature of the substituents. researchgate.netmdpi.com By attaching different aromatic or heteroaromatic groups to the ethynyl moiety of this compound via Sonogashira cross-coupling reactions, a wide range of fluorescent compounds can be synthesized. researchgate.netmdpi.comacs.org For instance, coupling with pyrene or carbazole units can lead to materials with high luminescence quantum yields. researchgate.net The introduction of donor-acceptor motifs can induce intramolecular charge transfer (ICT), resulting in solvatochromic fluorescence. researchgate.net
Electronic Properties: The electronic properties, such as the HOMO-LUMO energy levels and the band gap, can be precisely controlled through derivatization. researchgate.netmdpi.comresearchgate.netnih.gov Attaching electron-donating or electron-withdrawing groups to the fluorene core or the ethynyl substituent can modify the energy levels of the frontier molecular orbitals. mdpi.comnih.gov For example, the introduction of electron-withdrawing groups can lower the LUMO level, which is beneficial for electron-transporting materials in organic light-emitting diodes (OLEDs) and photovoltaic devices. researchgate.netresearchgate.netnih.gov Theoretical methods like DFT and time-dependent DFT (TD-DFT) are often used to predict and understand the electronic structure and absorption spectra of these derivatives. researchgate.net
Computational and Theoretical Investigations of 9 Ethynyl 9 Fluorenol
Quantum Chemical Calculations on 9-Ethynyl-9-fluorenol
Quantum chemical calculations have been instrumental in elucidating the intrinsic properties of this compound, independent of crystal packing effects. These methods provide a detailed picture of the molecule's geometry, electronic landscape, and excited-state behavior.
Density Functional Theory (DFT) has been employed to investigate the molecular structure and electronic properties of this compound and its derivatives. acs.orgnih.gov DFT calculations, which are known for their balance of accuracy and computational cost, have been used to optimize the geometry of the molecule and to analyze its frontier molecular orbitals (HOMO and LUMO). researchgate.net These studies are crucial for understanding the molecule's reactivity and its potential applications in materials science.
A comparative study involving experimental X-ray diffraction data and theoretical DFT calculations was conducted on this compound. acs.org This work highlighted that while various multipole models in the refinement of experimental data could describe the observed intensities well, the resulting electron density distributions and derived properties like atomic charges showed significant differences. acs.org This underscores the importance of careful parameter selection in such refinements and the complementary role of theoretical calculations in interpreting experimental results.
Table 1: Comparison of Theoretical and Experimental Approaches
| Feature | Density Functional Theory (DFT) | Experimental X-ray Diffraction |
| Nature of Data | Theoretical, calculated properties | Experimental, measured electron density |
| Focus | Intrinsic molecular properties in the gas phase | Properties in the crystalline solid state |
| Key Outputs | Optimized geometry, molecular orbital energies (HOMO, LUMO), electronic properties | Atomic coordinates, bond lengths, bond angles, electron density distribution |
| Strengths | Provides insights into intrinsic properties without crystal packing effects. | Provides a direct measure of the electron density in the solid state. |
| Limitations | Approximations in the exchange-correlation functional can affect accuracy. | Results are influenced by intermolecular interactions and crystal packing. |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been utilized for the conformational analysis of molecules containing the fluorenyl moiety. nih.gov These methods are crucial for determining the preferred three-dimensional arrangement of atoms in a molecule and for identifying its stable, low-energy conformations.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating the electronic excited states of molecules. rsc.orguci.edu It is widely used to predict absorption and emission spectra, making it valuable for understanding the photophysical properties of compounds like this compound and its derivatives, which have shown luminescence. rsc.orguci.eduresearchgate.net
TD-DFT calculations can provide insights into the nature of electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different regions. bohrium.com This information is critical for designing molecules with specific optical properties for applications in optoelectronic materials. researchgate.net The accuracy of TD-DFT predictions can depend on the choice of the exchange-correlation functional, and benchmarking studies are often performed to select the most appropriate functional for a given class of molecules. nih.gov
For fluorene-based polymers, TD-DFT has been used to study the geometries of the ground and excited states, as well as to calculate fluorescence energies and radiative lifetimes. bohrium.com These studies have shown that the degree of planarity in the polymer backbone significantly affects the conjugation length and, consequently, the electronic and optical properties. bohrium.com Similar principles apply to this compound, where the rigidity of the fluorene (B118485) unit and the electronic nature of the ethynyl (B1212043) group will dictate its excited-state behavior.
Molecular Dynamics Simulations and Conformational Landscape Analysis
While specific molecular dynamics (MD) simulations focused solely on this compound are not extensively documented in the provided search results, MD is a powerful technique for exploring the conformational landscape of molecules. This method simulates the movement of atoms and molecules over time, providing insights into their dynamic behavior and conformational flexibility.
Theoretical Studies on Intermolecular Interactions and Crystal Field Effects
The arrangement of molecules in a crystal is governed by a complex interplay of intermolecular interactions. Theoretical studies are essential for understanding and quantifying these interactions, which are fundamental to crystal engineering. psu.edu
The crystal structure of this compound features a variety of intermolecular interactions, including hydrogen bonds and π-interactions. acs.org A detailed analysis of the experimental electron density, combined with theoretical calculations, has provided a deep understanding of these interactions. acs.org
The investigation of this compound serves as a case study demonstrating how the combination of high-resolution X-ray diffraction and theoretical calculations can be used to quantify the subtle differences in the electron density of crystallographically independent molecules, arising from their different crystalline environments. au.dk This approach is crucial for understanding how crystal field effects can perturb the molecular electron density. au.dk
Computational Determination of Intermolecular Interaction Energies
The crystalline structure of this compound is stabilized by a network of intermolecular interactions, which can be quantitatively described using computational methods. A key study combined low-temperature X-ray diffraction data with theoretical DFT calculations to analyze the charge density distribution within the crystal. acs.org This approach allows for a detailed characterization of the non-covalent interactions, particularly hydrogen bonds, that govern the crystal packing.
The analysis, based on Bader's theory of "Atoms in Molecules" (AIM), identifies critical points in the electron density (ρ) where the gradient of the density is zero. The properties at these bond critical points (BCPs), such as the electron density (ρbcp) and its Laplacian (∇²ρbcp), provide quantitative measures of the strength and nature of the intermolecular contacts. acs.org
In the crystal structure of this compound, which contains two independent molecules in the asymmetric unit, two conventional O-H···O hydrogen bonds are present. Beyond these, a variety of weaker C-H···O and C-H···π interactions are computationally identified and characterized. The topological analysis of the electron density reveals two distinct groups of hydrogen bonds that are not easily differentiated by conventional structural crystallography alone. acs.org
The properties of the principal intermolecular hydrogen bonds, as determined from theoretical calculations on the dimer, are summarized below.
| Interaction Type | Donor-Acceptor | d(H···A) (Å) | ρbcp (eÅ⁻³) | ∇²ρbcp (eÅ⁻⁵) |
|---|---|---|---|---|
| O-H···O | O(1A)-H(1A)···O(1B) | 1.92 | 0.125 | 2.09 |
| O-H···O | O(1B)-H(1B)···O(1A) | 1.94 | 0.119 | 1.94 |
| C-H···O | C(1A)-H(1)···O(1B) | 2.50 | 0.046 | 0.61 |
| C-H···π | C(8A)-H(8A)···Cg(B) | 2.84 | 0.024 | 0.29 |
Prediction of Spectroscopic Signatures via Computational Methods
Computational methods are extensively used to predict the spectroscopic signatures of molecules, which can aid in the interpretation of experimental data and the assignment of spectral features. Techniques like Density Functional Theory (DFT) and ab initio calculations can simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-visible. knu.ac.krresearchgate.net
The prediction of an IR spectrum, for example, involves calculating the harmonic vibrational frequencies of the molecule. knu.ac.kr This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). researchgate.net The resulting vibrational modes and their corresponding frequencies and intensities can be plotted to generate a theoretical spectrum. For greater accuracy, calculated frequencies are often scaled by empirical factors to account for anharmonicity and limitations in the theoretical model. researchgate.net
While this methodology is well-established for molecules of similar structure, such as 9-fluorenone (B1672902), specific computational predictions for the IR or NMR spectra of this compound are not prominently available in the surveyed literature. knu.ac.kr However, experimental spectroscopic data exists and serves as a benchmark for future computational studies. The gas-phase FT-IR spectrum of this compound, for instance, is available through the NIST database and displays characteristic absorption bands. nist.gov
A comparison of key experimental IR bands with the types of vibrations they represent provides a basis for what a computational model would need to accurately reproduce.
| Experimental Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| ~3600 | O-H Stretch (free hydroxyl) |
| ~3300 | ≡C-H Stretch (alkynyl) |
| ~3070 | C-H Stretch (aromatic) |
| ~2100 | C≡C Stretch (alkynyl) |
| ~1450 | C=C Stretch (aromatic ring) |
| ~1100 | C-O Stretch |
Advanced Spectroscopic Characterization and Elucidation of 9 Ethynyl 9 Fluorenol Research Samples
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 9-Ethynyl-9-fluorenol in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.
For instance, in the ¹H NMR spectrum of a derivative, 9-((trimethylsilyl)ethynyl)fluoren-9-ol, distinct signals are observed for the aromatic protons, the hydroxyl proton, and the trimethylsilyl (B98337) group protons. acs.org The aromatic protons appear as doublets and triplets in the downfield region (δ 7.29-7.69 ppm), characteristic of the fluorenyl moiety. acs.org The hydroxyl proton presents as a singlet at δ 2.74 ppm, and the trimethylsilyl protons give a sharp singlet at δ 0.19 ppm. acs.org
The ¹³C NMR spectrum of this derivative further confirms the structure, with signals corresponding to the aromatic carbons, the quaternary carbons of the fluorene (B118485) ring, the ethynyl (B1212043) carbons, the carbinol carbon (C9), and the trimethylsilyl carbons. acs.org Specifically, the carbinol carbon (C9) resonates at approximately 75.3 ppm, while the two ethynyl carbons are found at 88.5 and 105.6 ppm. acs.org
In a study involving the partial hydrogenation of this compound, ¹H NMR was instrumental in determining the ratio of the products, 9-vinyl-9-fluorenol and 9-ethyl-9-fluorenol. wiley-vch.de The integration of the olefinic proton signals of 9-vinyl-9-fluorenol around 5.22 ppm and the methyl proton signals of 9-ethyl-9-fluorenol at approximately 0.55 ppm allowed for the quantification of the reaction products. wiley-vch.de
Magnetic nonequivalence is a phenomenon observed in NMR spectroscopy where chemically equivalent nuclei exhibit different magnetic environments and, consequently, distinct NMR signals. wikipedia.orgegpat.com This can arise when there is restricted rotation around a bond, leading to different spatial relationships between the observed nuclei and other parts of the molecule. egpat.com
In certain derivatized fluorenols, hindered rotation around single bonds can lead to magnetic nonequivalence of protons or other nuclei. For example, in a study of furopyrimidine nucleosides derivatized with this compound, an excess of signals was observed in the ¹³C NMR spectrum beyond what would be expected from the number of unique carbons. nih.gov This was attributed to hindered rotation of the fluorenol moiety, potentially enhanced by interactions with an adjacent acetyloxy group, leading to magnetic nonequivalence of the fluorenol's aromatic carbons. nih.gov Similarly, the propargyl protons of the CH₂OH groups in related compounds appeared as a nonequivalent system in the ¹H NMR spectrum. nih.gov This highlights how subtle conformational restrictions can be revealed through detailed NMR analysis.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H₁, H₈ | 7.69 (d) | 124.6 |
| H₄, H₅ | 7.65 (d) | 120.6 |
| H₃, H₆ | 7.43 (t) | 130.1 |
| H₂, H₇ | 7.38 (t) | 129.0 |
| OH | 2.74 (s) | - |
| Me₃Si | 0.19 (s) | -0.13 |
| C₈ₐ, C₉ₐ | - | 147.5 |
| C₄ₐ, C₄b | - | 139.5 |
| C≡C-TMS | - | 105.6 |
| C≡C-TMS | - | 88.5 |
| C₉ | - | 75.3 |
For complex molecules like this compound and its derivatives, advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are invaluable. DEPT experiments provide information about the number of protons attached to each carbon atom, distinguishing between CH, CH₂, and CH₃ groups. jeol.comnanalysis.com
A DEPT-135 experiment is particularly useful. In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons are not observed. nanalysis.compressbooks.pub This information, combined with the standard broadband-decoupled ¹³C NMR spectrum, allows for the unambiguous assignment of each carbon signal.
In the context of this compound research, a DEPT spectrum was utilized to confirm the assignments of the ¹³C NMR signals for a series of furopyrimidine nucleosides, including one derived from this compound. nih.gov This technique was crucial for differentiating between the various carbon environments within the complex molecular structure.
| Carbon Type | Signal in DEPT-135 Spectrum |
|---|---|
| CH | Positive |
| CH₂ | Negative |
| CH₃ | Positive |
| Quaternary (C) | Absent |
X-ray Diffraction (XRD) Crystallography for Solid-State Structure and Charge Density Analysis
X-ray diffraction (XRD) on single crystals provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. For this compound, XRD studies have been crucial in understanding its crystal packing and the influence of the crystalline environment on its molecular properties. acs.org
A study on this compound revealed that it crystallizes in the centrosymmetric space group C2/c, with two independent molecules in the asymmetric unit. acs.org This means that the two molecules, while chemically identical, have slightly different conformations and intermolecular interactions within the crystal lattice.
Experimental charge density distribution studies, derived from high-resolution X-ray diffraction data, offer a detailed picture of the electron density within a molecule and the nature of its chemical bonds. acs.orgau.dk For this compound, such a study was conducted using a refinement of a pseudo-atomic multipolar expansion against low-temperature (100 K) single-crystal XRD data. acs.org
This analysis allowed for the characterization of various intermolecular interactions, including two medium-strength O-H···O hydrogen bonds that differ between the two independent molecules in the asymmetric unit. acs.org Furthermore, a topological analysis of the electron density revealed a large array of weak intermolecular hydrogen bonds, which could not be fully differentiated using conventional structural crystallography alone. acs.org
The crystalline environment can influence the electronic structure and properties of a molecule, a phenomenon known as the crystal field effect. uomustansiriyah.edu.iqnih.gov In the case of this compound, the presence of two independent molecules in the asymmetric unit highlights the impact of the crystal field on its conformation. acs.org
Pseudosymmetry is another interesting feature that can be observed in crystal structures, where a part of the crystal structure may appear to have higher symmetry than the crystal as a whole. researchgate.netmdpi.com In the study of this compound, while not explicitly described as pseudosymmetric, the presence of two distinct molecular conformations within a single crystal lattice is a manifestation of the subtle interplay between molecular structure and crystal packing forces. acs.org The analysis of these effects is crucial for a complete understanding of the solid-state properties of this compound.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Temperature | 100 K |
| Molecules per Asymmetric Unit | 2 |
Advanced Optical Spectroscopy for Electronic and Photophysical Properties
Advanced optical spectroscopy techniques are employed to investigate the electronic transitions and photophysical properties of this compound and its derivatives. These studies provide insights into how the molecule absorbs and emits light, which is fundamental to its potential use in optoelectronic materials. researchgate.net
A study on a series of compounds derived from the multifunctional this compound showed that some derivatives were luminescent with high quantum yields. researchgate.net This suggests that the fluorenol core, functionalized with an ethynyl group, can serve as a building block for creating new photoactive materials.
Furthermore, computational studies using Density Functional Theory (DFT) on the parent fluorenol molecule have shown that it has a smaller HOMO-LUMO gap compared to fluorenone, suggesting better charge transport efficiency. researchgate.netnih.gov The UV-Vis spectrum of fluorenol is also red-shifted compared to fluorenone, indicating different electronic transitions. nih.gov While these studies are on the parent fluorenol, they provide a foundational understanding of the electronic properties that are modulated by the ethynyl substitution in this compound.
Research on furopyrimidine nucleosides modified with this compound has demonstrated high fluorescence quantum yields, with emission wavelengths in the range of 452–481 nm. nih.gov Specifically, the fluorenol-containing nucleoside exhibited a high quantum yield of 0.60. nih.gov These findings underscore the potential of the this compound moiety as a fluorescent tag in biological applications.
| Property | Value |
|---|---|
| Fluorescence Emission Maximum (λem) | 452-481 nm |
| Fluorescence Quantum Yield (Φ) | 0.60 |
Fluorescence Spectroscopy and Quantum Yield Analysis of this compound Derivatives
Fluorescence spectroscopy is a vital tool for characterizing the emissive properties of this compound derivatives, particularly for applications in optoelectronic devices like organic light-emitting diodes (OLEDs). The quantum yield (Φ), which represents the efficiency of the fluorescence process, is a key parameter determined from these studies.
Research has shown that derivatives of this compound can exhibit high fluorescence quantum yields. For instance, a series of ethynyl-linked π-conjugated molecules based on fluorene and other fluorophores have demonstrated high quantum yields in solution, ranging from 0.70 to 0.83. researchgate.net In another study, furopyrimidine nucleosides modified with a this compound moiety were found to have high quantum yields of up to 0.60. These compounds displayed fluorescence emission maxima in the range of 452–481 nm. The introduction of different substituents allows for the fine-tuning of the photophysical properties. For example, in a series of fluorene-based donor-acceptor compounds, the fluorescence quantum yield was influenced by the nature of the substituent groups.
The solvent environment also plays a critical role in the fluorescence behavior of these molecules. Studies on various fluorescent nucleosides labeled with fluorene derivatives have shown a strong dependence of their photophysical properties on the polarity of the solvent. nih.gov This sensitivity can be exploited for sensing applications. For some derivatives, a dual emission has been observed in non-polar solvents, which is attributed to the formation of an exciplex through intramolecular charge transfer (ICT). researchgate.net
Below is a table summarizing the fluorescence properties of selected this compound derivatives and related compounds.
| Compound/Derivative Class | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Quantum Yield (Φ) | Solvent/State |
| Ethynyl-linked π-conjugated molecules | - | - | 0.70–0.83 | Solution |
| Ethynyl-linked π-conjugated molecules | - | - | 0.17–0.34 | Film |
| This compound modified furopyrimidine | 360 | 452–481 | 0.60 | - |
| Propargyl alcohol modified furopyrimidine | 360 | - | 0.59 | - |
| Propargyl methyl ether modified furopyrimidine | 360 | - | 0.53 | - |
UV-Vis Spectrophotometry for Electronic Transitions and Absorption Maxima
UV-Vis spectrophotometry provides fundamental insights into the electronic structure of this compound and its derivatives by probing the electronic transitions between molecular orbitals. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs (absorption maxima, λmax) are characteristic of the molecule's conjugated π-electron system.
The electronic spectra of these compounds are typically characterized by π → π* transitions, which are common in aromatic systems with extensive conjugation. pineresearch.com For instance, a polymer synthesized from this compound, poly(this compound), exhibited a characteristic UV-visible absorption band at 373 nm. tandfonline.com The extended conjugation in the polymer backbone leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths.
Theoretical studies on fluorenol and its oxidized form, fluorenone, have shown that fluorenol has a significantly red-shifted absorption maximum (λmax) compared to fluorenone, indicating better light absorption properties in the visible region. nih.gov For example, using the CAM-B3LYP functional in theoretical calculations, fluorenol was predicted to have a λmax of 393.85 nm, while fluorenone's was at 348.00 nm. nih.gov This difference is attributed to the lower energy required for electronic transitions in fluorenol. nih.gov The presence of the hydroxyl group in fluorenol, as opposed to the carbonyl group in fluorenone, alters the electronic structure and the energy levels of the molecular orbitals.
The table below presents UV-Vis absorption data for this compound and related compounds.
| Compound | Absorption Maxima (λmax, nm) | Type of Transition |
| Poly(this compound) | 373 | π → π |
| Fluorenol (theoretical, CAM-B3LYP) | 393.85 | π → π |
| Fluorenone (theoretical, CAM-B3LYP) | 348.00 | n → π, π → π |
| 9H-Fluoren-9-one (experimental) | ~254, 200, 180 | π → π* |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis (excluding basic identification)
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for investigating the vibrational modes of molecules. researchgate.net In the context of this compound and its derivatives, these methods offer more than just the identification of functional groups; they provide detailed information about molecular structure, bonding, and intermolecular interactions.
The vibrational spectra are sensitive to the molecular environment. For example, changes in the position and intensity of vibrational bands can indicate the effects of hydrogen bonding, particularly involving the hydroxyl group of the fluorenol moiety. Theoretical studies on fluorenol have analyzed its vibrational characteristics in detail. nih.gov For instance, the O-H stretching vibration is a prominent feature in the IR spectrum.
Advanced applications of these techniques include the study of how external stimuli, such as an electric field, can influence the vibrational properties of these molecules. In a computational study of fluorenol and fluorenone, it was shown that an increasing electric field enhances the intensity of the IR absorption bands. nih.gov This suggests a change in the dipole moment of the molecule under the influence of the field, which can be relevant for applications in molecular electronics.
Raman spectroscopy, which relies on changes in polarizability, provides complementary information. A Raman band at 1616 cm⁻¹ has been attributed to the fluorene moiety in a polymer matrix, indicating the successful incorporation of the fluorene structure. researchgate.net Polarized Raman spectroscopy can be used to study the orientation of molecules in ordered systems, such as thin films or crystals, which is crucial for understanding the performance of organic electronic devices.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Research
Mass spectrometry is an essential analytical technique for the characterization of this compound and its derivatives. It provides a precise determination of the molecular weight of a compound and offers valuable information about its structure through the analysis of fragmentation patterns. tutorchase.com
In a mass spectrometer, a molecule is first ionized, typically by electron impact (EI), to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion gives the molecular weight of the compound. For this compound (C₁₅H₁₀O), the expected molecular weight is approximately 206.24 g/mol . nist.gov
The molecular ion is often energetically unstable and can break apart into smaller, charged fragments. tutorchase.com The pattern of these fragments is highly characteristic of the molecule's structure. While a specific fragmentation pattern for this compound is not detailed in the provided search results, general principles can be applied. The fragmentation of the fluorenyl core is a key aspect. Studies on the gas-phase behavior of 9-fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, which contain the fluorenol skeleton, provide insights into the stability and fragmentation of this structural unit. xml-journal.net Common fragmentation pathways for aromatic compounds include the loss of small, stable neutral molecules or radicals. For this compound, potential fragmentations could involve the loss of the ethynyl group (-C≡CH), the hydroxyl group (-OH), or water (H₂O). The stability of the resulting carbocations plays a significant role in determining the most abundant fragments observed in the mass spectrum. The base peak, which is the most intense peak in the spectrum, corresponds to the most stable fragment ion. tutorchase.com
Electrochemical Methods for Redox Behavior and Electronic Communication
Electrochemical techniques are instrumental in characterizing the redox properties of this compound and its derivatives, particularly when they are incorporated into larger systems such as polymers or metal complexes. These methods probe the ability of the molecules to accept or donate electrons, which is a fundamental aspect of their potential use in electronic and electro-optic applications.
Cyclic Voltammetry and Square Wave Voltammetry for Redox Characterization
Cyclic voltammetry (CV) and square wave voltammetry (SWV) are two of the most common electrochemical methods used for these investigations. researchgate.netmjcce.org.mk In CV, the potential applied to a sample is swept linearly in a cyclic manner, and the resulting current is measured. This provides information about the oxidation and reduction potentials of the species in solution.
Studies on allenylidene complexes derived from this compound have utilized cyclic voltammetry to characterize their redox behavior. researchgate.net These measurements can reveal whether the redox processes are reversible or irreversible and can be used to determine the number of electrons transferred in each step.
Square wave voltammetry is a pulse technique that offers higher sensitivity and better resolution than CV, making it particularly useful for analyzing complex systems or detecting species at low concentrations. pineresearch.commjcce.org.mk In SWV, the potential is stepped in a series of forward and reverse pulses superimposed on a staircase waveform. By measuring the difference in current between the forward and reverse pulses, the background (capacitive) current is minimized, resulting in a well-defined peak-shaped response for the redox process. While specific SWV data for this compound were not found in the search results, the technique is widely applicable to the study of such electroactive organic molecules.
Studies on Electronic Communication in Multimetallic Complexes
A particularly interesting application of this compound is its use as a bridging ligand in multimetallic complexes. The ethynylfluorenol unit can act as a molecular wire, connecting two or more metal centers and potentially mediating electronic communication between them. This communication is crucial for the development of molecular-scale electronic devices and catalysts.
Electrochemical studies are key to understanding the extent of this electronic communication. In a dinuclear complex, if the metal centers are electronically coupled through the bridging ligand, the oxidation or reduction of one metal center will influence the redox potential of the other. This can be observed in the cyclic voltammogram as a splitting of the redox waves into two distinct processes, corresponding to the sequential oxidation or reduction of the metal centers.
A study on homobimetallic ruthenium and osmium allenylidene complexes, where the metal centers are bridged by a ligand system derived from this compound, investigated this phenomenon. researchgate.net Electrochemical analysis of a dinuclear ruthenium complex with a 1,4-phenylene bridge flanked by two alkynyl-allenylidene units derived from this compound revealed a quasi-reversible redox behavior and indicated a moderate degree of electronic communication between the two ruthenium centers. researchgate.net This demonstrates the ability of the extended π-system, which includes the fluorenyl moiety, to facilitate interactions between the metal termini.
Research Applications of 9 Ethynyl 9 Fluorenol in Materials Science and Medicinal Chemistry
Applications in Advanced Materials Science Research
The fluorene (B118485) moiety is prized for its high thermal stability, excellent charge transport properties, and strong blue fluorescence, making it a cornerstone for the development of high-performance organic materials. 9-Ethynyl-9-fluorenol serves as a key precursor, providing multiple functional sites for chemical modification and polymerization.
The fluorene core is an exceptional fluorophore, and this compound is frequently used in the synthesis of novel luminescent materials. The ethynyl (B1212043) group offers a strategic point for extending the π-conjugation of the molecule through coupling reactions, such as the palladium-catalyzed Sonogashira reaction researchgate.net. This allows for the tuning of the material's photophysical properties, including absorption and emission wavelengths.
Researchers have synthesized series of ethynyl-linked, π-conjugated molecules based on this compound that exhibit high fluorescence quantum yields, a measure of their emission efficiency researchgate.net. By coupling the fluorene core with other fluorophores like pyrene (B120774) and carbazole (B46965), materials with strong luminescence in solution, thin films, and the solid state have been developed researchgate.net. The modification at the 9-position of the fluorene ring, often by replacing the protons with alkyl chains, is a common strategy to enhance the solubility of these materials in organic solvents without compromising their electronic properties nih.gov.
Table 1: Photoluminescence Quantum Yields of this compound Derivatives
| Derivative Type | Quantum Yield in Solution (Φs) | Quantum Yield in Film (Φf) | Reference |
|---|---|---|---|
| Ethynyl-linked π-conjugated molecules | 0.70–0.83 | 0.17–0.34 | researchgate.net |
Due to their high photoluminescence efficiency and good thermal stability, fluorene derivatives are considered promising materials for use as emitters in organic light-emitting diodes (OLEDs) mdpi.comtci-thaijo.org. The ability to tune their emission color by creating copolymers is a significant advantage for developing full-color displays nih.gov. This compound acts as a versatile building block for creating these advanced materials.
In research, copolymers of fluorene with compounds like dicyanostilbene or 9,10-dicyanophenanthrene have been synthesized and incorporated into OLED devices nih.gov. These devices have demonstrated efficient energy transfer from the fluorene segments to the other components, resulting in emissions ranging from greenish-blue to yellow-green nih.gov. The performance of these OLEDs, including their brightness and efficiency, highlights the potential of fluorene-based materials in next-generation lighting and display technologies.
Table 2: Performance of an OLED Device Using a Fluorene-Phenanthrene Copolymer
| Copolymer Composition | Maximum Brightness (cd/m²) | Maximum Current Efficiency (cd/A) | Emission Color | Reference |
|---|---|---|---|---|
| Fluorene with 2.5 mol% 9,10-dicyanophenanthrene | 9230 | 3.33 | Greenish-blue | nih.gov |
The rigid, planar structure of the fluorene ring promotes π-π stacking interactions, which can be a driving force for supramolecular self-assembly. While research directly on this compound in this context is specific, the broader class of fluorene-containing molecules is actively studied for its ability to form ordered nanostructures, fibers, and gels.
For instance, fluorene units have been incorporated into gold(I) complexes that exhibit aggregation-induced emission (AIE) properties mdpi.com. In these systems, the formation of aggregates, driven by weak interactions like aurophilicity and π-π stacking of the fluorene moieties, leads to a significant increase in luminescence mdpi.com. This principle is harnessed to create responsive materials and sensors. The ability of such molecules to self-assemble in solution into structures like micelles and fibers opens up possibilities for creating functional soft materials and metallogels mdpi.com.
Conjugated polymers are a class of materials with alternating single and double bonds that exhibit unique electronic and optical properties, making them suitable for applications like organic solar cells and field-effect transistors frontiersin.org. This compound is an important monomer for synthesizing such polymers. The terminal alkyne (ethynyl group) is readily polymerizable through various coupling reactions.
Incorporating the fluorene unit into the polymer backbone imparts desirable characteristics such as high thermal stability and strong fluorescence guidechem.com. Light-emitting alternating copolymers have been synthesized using 9,9-dialkylfluorene derivatives researchgate.net. These polymers are widely studied for their potential in creating flexible and lightweight electronic devices nih.govfrontiersin.org. The hydroxyl group on this compound also offers another site for modification or for influencing the polymer's properties, such as solubility and intermolecular interactions.
The development of sensors to detect specific chemical species (chemosensors) or changes in pH is a significant area of research nih.govmdpi.com. The fluorescence of fluorene derivatives can be highly sensitive to their local environment, a property that can be exploited for sensing applications.
While not using this compound directly, studies have shown that derivatives like 9-(cycloheptatrienylidene)fluorene (9-CHF) can act as effective pH sensors researchgate.net. The sensing mechanism often relies on an intramolecular charge transfer (ICT) process mdpi.com. In such a system, the protonation or deprotonation of a functional group on the molecule alters the electronic structure, leading to a visible change in the color or intensity of the fluorescence. This allows for the optical detection of pH changes in both highly acidic and basic ranges researchgate.net. The design of these sensors often involves tuning the electron-donating and electron-accepting properties of substituents on the fluorene core to optimize the response mdpi.com.
Research into Medicinal Chemistry Applications
The fluorene scaffold is also being investigated for its potential in medicinal chemistry. Research has indicated that 9-fluorenol, the parent alcohol of this compound, and its derivatives possess biological activity. Studies have shown that 9-fluorenol can act as an anticancer agent by inhibiting the growth and proliferation of tumor cells guidechem.com. Furthermore, its potential application in treating other conditions, such as cardiovascular diseases and diabetes, has been noted guidechem.com. As a derivative, this compound is part of this class of biologically active compounds, and its functional groups offer opportunities for the synthesis of new therapeutic candidates.
Design of Modified Nucleosides for Fluorescent Tagging and Metabolism Studies
The fluorene core's inherent fluorescence makes it an attractive component for creating fluorescent probes to study biological molecules and processes. entrepreneur-cn.com While direct applications of this compound for modifying nucleosides are an emerging area of research, the strategy is based on well-established principles of bioorthogonal chemistry. The ethynyl group on the fluorenol scaffold can be readily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of "click chemistry." This allows for the covalent attachment of the fluorescent fluorene tag to azide-modified nucleosides.
This approach is analogous to the use of other alkyne-modified molecules, such as 5-ethynyl-2′-deoxyuridine (EdU), for metabolic labeling of DNA. nih.gov In such studies, the modified nucleoside is incorporated into the DNA of living cells. The cells are then fixed, and the ethynyl group is reacted with a fluorescent azide (B81097), allowing for the sensitive visualization of DNA synthesis and cell proliferation. nih.gov By attaching a fluorene-based tag via the ethynyl group, researchers can design novel probes for imaging nucleic acids and studying nucleoside metabolism with high sensitivity. entrepreneur-cn.comnih.gov The unique photophysical properties of fluorene derivatives can offer advantages in fluorescence-based assays, including high quantum yields and stability. nih.gov
Exploration of Antiviral Activity of this compound Derivatives
The fluorene scaffold is a key component in various bioactive compounds, and its derivatives, particularly fluorenones, have demonstrated notable antiviral properties. researchgate.netresearchgate.net This has prompted investigations into compounds derived from this compound as potential antiviral agents. A prominent example of a fluorenone-based antiviral is Tilorone, a broad-spectrum agent that has shown activity against viruses such as SARS-CoV-2. researchgate.net
Recent research has focused on synthesizing new derivatives from the fluorenone scaffold to target specific viral proteins. For instance, sulfonamide derivatives of 9-fluorenone (B1672902) have been developed as potential dual inhibitors of two key proteases of the SARS-CoV-2 virus: the main protease (Mpro) and the papain-like protease (PLpro). researchgate.net These enzymes are crucial for viral replication, making them prime targets for antiviral drugs. The inhibitory potential of these synthesized compounds highlights the promise of the fluorene scaffold in developing new therapies for viral infections.
| Compound | Target Virus/Protein | Reported Activity (IC50) |
|---|---|---|
| Tilorone | SARS-CoV-2 | 180 nM |
| Tilorone | SARS-CoV-2 PLpro | 30.7 ± 7.5 μM |
| 9-fluorenone-based sulfonamides (e.g., 3e, 3h) | SARS-CoV-2 Mpro and PLpro | Identified as promising dual or selective inhibitors |
Investigation of Anticancer Activity in Derived Compounds
The fluorene skeleton is recognized as a "privileged structure" in medicinal chemistry, and its derivatives have been extensively investigated for their potential as anticancer agents. entrepreneur-cn.commdpi.com Research has shown that certain fluorene derivatives can effectively inhibit the growth and proliferation of tumor cells. entrepreneur-cn.com The planar structure of the fluorene ring system allows it to intercalate into DNA, a mechanism that can disrupt cancer cell replication.
Compounds derived from 9-fluorenone, an oxidized form of 9-fluorenol, have shown diverse biological activities, including anticancer effects. researchgate.netresearchgate.net Studies on new O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives revealed their potential to inhibit the proliferation of tumor cells, with IC50 values indicating their cytotoxic potential. researchgate.net The ability to readily modify the fluorene scaffold allows for the synthesis of large libraries of compounds, which can be screened for activity against various cancer cell lines. This structure-activity relationship approach is crucial for identifying derivatives with improved potency and selectivity, paving the way for the development of more effective cancer therapies. polyu.edu.hknih.gov
Development of Novel Therapies and Drug Candidates
The promising antiviral and anticancer activities of fluorene derivatives have established this class of compounds as an important direction in drug development. entrepreneur-cn.com The synthesis of novel derivatives from scaffolds like this compound is a key strategy in the search for new therapeutic agents. polyu.edu.hknih.gov The goal is to develop drug candidates with high efficacy against diseases like cancer and viral infections while minimizing toxicity. nih.gov
The development process involves several stages, starting with the design and synthesis of new molecules based on the active scaffold. These compounds are then subjected to rigorous biological evaluation to determine their potency and mechanism of action. polyu.edu.hk For example, in anticancer drug development, researchers assess the ability of the compounds to induce cell death (apoptosis) and halt the cell cycle in cancer cells. nih.gov Derivatives that show significant activity in these initial screens, such as certain 9-fluorenone sulfonamides against viral proteases or O-Aryl-Carbamoyl-Oxymino-Fluorene compounds against tumor cells, become lead compounds for further optimization. researchgate.net These findings represent significant steps toward the development of novel therapies for a range of diseases. nih.gov
Role of Fluorene Scaffold in Drug Discovery and Optimization
The fluorene ring system serves as a versatile and valuable scaffold in drug discovery and optimization for several reasons. entrepreneur-cn.commdpi.com Its unique molecular structure, a tricyclic aromatic hydrocarbon, provides a rigid framework that can be strategically functionalized at various positions. entrepreneur-cn.comnih.gov This allows chemists to systematically alter the compound's properties to enhance its therapeutic effects.
Introducing a fluorene moiety into a molecule can improve its pharmacological and pharmacokinetic properties. nih.gov The scaffold's lipophilic nature can aid in cell membrane permeability, while its rigid structure can help in achieving a precise orientation for binding to a biological target, such as an enzyme's active site. nih.gov Furthermore, the fluorene core itself is associated with a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects. entrepreneur-cn.commdpi.com This inherent bioactivity makes it an excellent starting point for designing new drugs. By modifying the core with different functional groups, researchers can fine-tune the molecule's potency, selectivity, and metabolic stability, thereby optimizing it as a potential drug candidate. entrepreneur-cn.comnih.gov
Future Directions and Emerging Research Avenues for 9 Ethynyl 9 Fluorenol
Exploration of Novel Catalytic Transformations and Their Applications
9-Ethynyl-9-fluorenol and its derivatives are at the forefront of research into new catalytic processes, serving both as substrates and as key components of catalytic systems.
The polymerization of this compound, also known as 9-ethynyl-9-hydroxyfluorene (EHF), has been successfully achieved using various transition metal catalysts. elsevierpure.com Studies have shown that molybdenum-based catalysts like MoCl₅ are highly active, while palladium catalysts such as (NBD)PdCl₂ can yield polymers in high quantities (up to 85% yield). elsevierpure.com The resulting poly(EHF) is a soluble, air-stable polymer with a conjugated backbone, exhibiting irreversible electrochemical behavior, which makes it a candidate for electro-optical applications. elsevierpure.com
The terminal alkyne and tertiary alcohol functionalities of this compound make it a versatile precursor for synthesizing complex molecules. It is used to prepare allenylidene complexes with transition metals like ruthenium and osmium. xmu.edu.cn Furthermore, it participates in boron trifluoride-catalyzed reactions with 2-aminobenzamides to create highly functionalized and conjugated benzamide (B126) derivatives. thieme-connect.de Palladium-catalyzed annulation reactions using derivatives of this compound provide a direct, single-step method to produce substituted 9-fluorenylidenes, a significant carbocyclic system. researchgate.net The molecule is also a key reactant in Sonogashira coupling reactions to synthesize π-conjugated light-emitting molecules. researchgate.net
Recent studies have also highlighted the role of the broader fluorenol structure in catalysis. 9-Fluorenol itself can act as a single-electron transfer catalyst, enabling the generation of tertiary radicals from nitroalkanes under mild, low-toxicity conditions. thieme-connect.com This opens up avenues for using this compound derivatives in novel radical-based transformations.
| Catalyst System | Transformation | Application/Product |
| MoCl₅-based catalysts | Polymerization of this compound (EHF) | Synthesis of poly(EHF) for potential electro-optical use. elsevierpure.com |
| (NBD)PdCl₂ | Polymerization of this compound (EHF) | High-yield (85%) synthesis of soluble, conjugated poly(EHF). elsevierpure.com |
| cis-RuCl₂(dppe)₂ / cis-OsCl₂(dppm)₂ | Reaction with this compound | Formation of dinuclear allenylidene complexes. xmu.edu.cn |
| BF₃·OEt₂ | Reaction with this compound and 2-aminobenzamides | Synthesis of functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides. thieme-connect.de |
| Palladium (Pd) Catalysts | Annulation of arynes with o-halostyrenes | Single-step synthesis of substituted 9-fluorenylidenes. researchgate.net |
| Pd/Cu Catalysts | Sonogashira coupling | Synthesis of ethynyl-linked π-conjugated light-emitting molecules. researchgate.net |
Advanced Computational Modeling for Rational Design and Property Prediction
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of functional molecules derived from this compound. By simulating molecular properties, researchers can rationally design novel compounds with tailored characteristics, reducing the need for extensive trial-and-error synthesis.
Computational simulation approaches, such as those available in Material Studio, have been employed to examine the optical properties of this compound derivatives. researchgate.net These methods allow for the optimization and calculation of energy properties, providing insights that correlate with experimental electrochemical measurements. researchgate.net Such predictive modeling is crucial for designing new D-π-A (Donor-π-Acceptor) dyes and other optoelectronic materials.
The broader field of fluorene (B118485) chemistry benefits significantly from computational studies. For instance, comprehensive computational analysis has been used to study the thermodynamic properties of related compounds like 2-bromofluorene (B47209) and 2,7-dibromofluorene, which are common building blocks for optically active materials. researchgate.net Theoretical frameworks like Molecular Electron Density Theory (MEDT) are also being applied to understand chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary determinants of chemical events. lodz.pl This approach could provide deeper insights into the reaction mechanisms involving this compound and guide the synthesis of new derivatives.
Interdisciplinary Research at the Interface of Chemistry, Physics, and Biology
The distinct properties of this compound make it a fertile ground for interdisciplinary research, bridging chemistry with materials physics and biology.
Chemistry and Materials Physics: A primary focus of research is the development of novel optoelectronic materials. Derivatives of this compound have been synthesized that are luminescent with high quantum yields, making them promising candidates for various applications. researchgate.net The polymerization of this compound leads to conjugated polymers with interesting electro-optical properties. elsevierpure.com The study of these materials involves investigating their photoluminescence, fluorescence solvatochromism, and performance in devices like organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The rigid, planar structure of the fluorene core, combined with the versatile ethynyl (B1212043) group, allows for fine-tuning of the electronic and photophysical properties of these materials.
Chemistry and Biology: In the biological realm, this compound serves as a crucial synthon. It has been incorporated into furopyrimidine nucleosides, which act as highly fluorescent probes. nih.gov These modified nucleosides, with quantum yields reaching up to 0.60, are valuable tools for fluorescently tagging biological molecules and studying processes such as nucleoside metabolism and kinase activity. lodz.plnih.gov The alkyne group provides a convenient handle for "click" reactions, allowing for easy attachment to other biomolecules. odu.edu Furthermore, the development of protecting groups that can be transformed under specific catalytic conditions, such as a gold(III)-catalyzed conversion to a fluorene structure, opens possibilities for applications in biological systems, including triggered drug release. rsc.org
Development of Sustainable Synthesis and Green Chemistry Approaches
In line with the growing emphasis on environmental responsibility, research is moving towards more sustainable methods for synthesizing fluorene derivatives, including those related to this compound. Green chemistry principles—such as improving atom economy, using safer solvents, reducing waste, and employing catalytic processes—are being actively applied.
Significant progress has been made in the green production of key precursors, such as 9-aryl-fluoren-9-ols. One study demonstrated a continuous flow process for the Grignard reaction to produce these compounds on a kilogram scale at room temperature. rsc.org Compared to traditional batch synthesis, the flow process resulted in a dramatic increase in yield (from 45% to >99%), a 35% reduction in raw material cost, a 64% reduction in solid waste, and an impressive 92.57% decrease in the environmental impact factor (E-factor). rsc.org
Other green methods applicable to fluorene chemistry include the aerobic oxidation of 9H-fluorenes to 9-fluorenones using air as the oxidant under ambient conditions, which avoids toxic heavy metal oxidants like CrO₃ or KMnO₄. researchgate.netrsc.org Additionally, solvent-free techniques, such as mechanical ball milling and the use of ultrasound, are being explored for the synthesis of related heterocyclic compounds like pyrimidines, offering benefits like shorter reaction times, higher yields, and simpler workups. rasayanjournal.co.in These sustainable strategies provide a clear roadmap for developing more environmentally benign synthetic routes to this compound and its derivatives.
| Green Chemistry Approach | Application Example | Key Advantages |
| Continuous Flow Process | Synthesis of 9-aryl-fluoren-9-ols via Grignard reaction. rsc.org | Increased yield (>99%), reduced costs and waste, significantly lower E-factor. rsc.org |
| Aerobic Oxidation | Synthesis of 9-fluorenones from 9H-fluorenes using air/KOH. rsc.org | Avoids toxic metal oxidants, mild conditions, high yield and purity. researchgate.netrsc.org |
| Solventless Synthesis | "Grindstone Chemistry" or ball milling for synthesizing derivatives. rasayanjournal.co.in | Clean reactions, high yields, simple separation and workup. rasayanjournal.co.in |
| Ultrasound-Assisted Synthesis | One-pot synthesis of pyrimidine (B1678525) analogues. rasayanjournal.co.in | Highly effective, environmentally friendly, shorter reaction times. rasayanjournal.co.in |
Unveiling New Biological Activities and Therapeutic Potential
While much of the focus on this compound has been in materials science, emerging research is uncovering its potential in medicinal chemistry and drug discovery. The fluorene scaffold is a known pharmacophore, and the addition of the ethynyl group provides a reactive handle for creating diverse libraries of compounds for biological screening.
A significant breakthrough is the discovery of antiviral activity in derivatives of this compound. nih.gov When incorporated into 5-alkynylfuropyrimidine nucleosides, these compounds have shown potent and selective activity against the varicella-zoster virus (VZV), one of the nine known human herpesviruses. lodz.plnih.gov Certain analogues demonstrated antiviral efficacy with EC₅₀ values in the low micromolar range (1.3–13.2 μM) in human embryonic lung cell cultures. lodz.plnih.gov
The versatility of the this compound scaffold is further demonstrated in the synthesis of potential inhibitors for other therapeutic targets. For example, related fluorene propargylic alcohols are used as precursors to synthesize 7-azaindole (B17877) derivatives that act as potent and selective Rho kinase (ROCK) inhibitors. acs.org ROCK inhibitors are a class of therapeutic agents being investigated for treating a variety of disorders, including hypertension and glaucoma. acs.org The potential for creating anti-cancer agents from this compound derivatives has also been noted, although this area remains less explored. smolecule.com These findings highlight the significant, yet still largely untapped, therapeutic potential of this compound class.
Q & A
Basic Research Questions
Q. What are the standard methods for confirming the identity and purity of 9-Ethynyl-9-fluorenol in synthetic chemistry?
- Methodology :
- Spectroscopic Analysis : Use -NMR and -NMR to confirm the ethynyl (-C≡CH) and hydroxyl (-OH) groups. IR spectroscopy can validate O-H stretching (~3200–3600 cm) and C≡C vibrations (~2100 cm). High-resolution mass spectrometry (HRMS) confirms the molecular formula (CHO; MW 206.24) .
- Chromatography : HPLC or GC with UV/fluorescence detection ensures purity (>98% as per commercial standards) .
- X-ray Crystallography : Single-crystal diffraction resolves molecular geometry and hydrogen-bonding patterns .
Q. How can researchers synthesize this compound, and what purification strategies are recommended?
- Methodology :
- Synthesis : React 9-fluorenone with ethynylating agents (e.g., ethynylmagnesium bromide) under Grignard conditions. Alternatively, Sonogashira coupling between 9-bromofluorenol and terminal alkynes may be employed .
- Purification : Recrystallization from ethanol or acetone removes unreacted precursors. Column chromatography (silica gel, hexane/ethyl acetate) isolates the product .
Q. What thermodynamic properties of this compound are critical for stability studies?
- Methodology :
- Enthalpy of Sublimation : Use Knudsen effusion or static vapor pressure measurements (as done for 9-fluorenol: Δ = 108.3 ± 0.5 kJ·mol) .
- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under inert atmospheres. Differential Scanning Calorimetry (DSC) identifies phase transitions .
Advanced Research Questions
Q. How do crystal packing effects influence the electronic charge density distribution in this compound?
- Methodology :
- Multipolar Modeling : Refine low-temperature (100 K) X-ray diffraction data using the Hansen-Coppens formalism to map charge density. Compare with DFT calculations (B3LYP/6-311G**) to assess intermolecular interactions .
- Electrostatic Potential (ESP) Analysis : Identify regions of electron density depletion (e.g., ethynyl group) for reactivity predictions .
Q. What experimental and computational approaches resolve contradictions in hydrogen-bonding networks observed in this compound crystals?
- Methodology :
- Variable-Temperature Crystallography : Track OH···O hydrogen bond dynamics (e.g., bond lengths 1.7–2.0 Å) across thermal gradients .
- Quantum Topology (QTAIM) : Analyze bond critical points (BCPs) to distinguish strong vs. weak interactions. Pair with Hirshfeld surface analysis for lattice energy contributions .
Q. How can the ethynyl group in this compound be leveraged for designing functional materials?
- Methodology :
- Click Chemistry : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to graft the molecule onto polymers or surfaces. Monitor reactivity via -NMR peak shifts .
- Electrophilic Functionalization : React with iodonium salts (e.g., PhI(OAc)) to generate ethynyl radicals for cross-coupling reactions. Track kinetics via UV-vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
